molecular formula C14H24O B13818757 (4E)-2,2,5,9-tetramethyldeca-4,8-dienal

(4E)-2,2,5,9-tetramethyldeca-4,8-dienal

Cat. No.: B13818757
M. Wt: 208.34 g/mol
InChI Key: WNMULXZVYDQAHP-UKTHLTGXSA-N
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Description

Contextualization within Natural Products Chemistry and Organic Synthesis

(4E)-2,2,5,9-tetramethyldeca-4,8-dienal is situated at the intersection of natural products chemistry and organic synthesis. It is classified as a polyunsaturated aldehyde, a broad class of compounds that are of significant interest in both biological and industrial applications. evitachem.com While specific natural sources of this compound are not extensively documented in readily available academic literature, it is suggested that it can be sourced from various natural products where it may occur as a metabolite or a product of degradation processes. evitachem.com The structural complexity of this molecule, with its specific stereochemistry and multiple functional groups, makes it a noteworthy target in organic synthesis.

The synthesis of this compound can be approached through several methodologies. Conventional organic synthesis would likely involve multi-step reactions commencing from simpler aldehydes or alcohols. The construction of the carbon backbone could employ techniques such as Wittig reactions or various cross-coupling reactions. evitachem.com A critical challenge in its synthesis is the precise control of reaction conditions to maintain the integrity of the double bonds and prevent undesired side reactions. evitachem.com Beyond traditional synthesis, biotransformation, which utilizes microorganisms or enzymes to convert simpler substrates into the target molecule, presents an alternative and potentially more sustainable route. evitachem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
IUPAC NameThis compound

Data sourced from PubChem. nih.gov

Significance of Dienal Structures in Chemical Ecology and Biological Signaling

Dienal structures, and more broadly, unsaturated aldehydes, play crucial roles in chemical ecology and biological signaling. These compounds are often involved in plant defense mechanisms against herbivores and pathogens. sciencedaily.com When a plant is damaged, it can release a blend of volatile organic compounds, including aldehydes, which can act as signaling molecules to trigger defense responses in other parts of the plant or in neighboring plants. sciencedaily.com

While direct research on the specific signaling functions of this compound is limited, the general principles of how unsaturated aldehydes function in biological systems provide a basis for inferring its potential roles. The electrophilic nature of the α,β-unsaturated aldehyde moiety makes these molecules reactive towards biological nucleophiles, such as amino acid residues in proteins. This reactivity is a key aspect of their biological activity, including their role in signaling.

In the broader context of plant signaling, fatty acid-derived molecules are known to be central to defense pathways. researchgate.net The structural similarity of this compound to products of lipid peroxidation suggests a potential involvement in oxidative stress signaling in biological systems. evitachem.com

Historical Overview of Research on Related Decadienes and Aldehydes

The scientific investigation of decadienes and aldehydes has a rich history, particularly within the field of food science and flavor chemistry. The discovery and synthesis of aldehydes date back to the 19th century, with their use in perfumery revolutionizing the fragrance industry in the early 20th century. carrementbelle.com

A significant body of research has focused on related, less substituted decadienals, such as (E,E)-2,4-decadienal. This compound is a well-known flavor component found in a wide variety of foods, including cooked meats, fruits, and dairy products. thegoodscentscompany.com Research into (E,E)-2,4-decadienal has established it as a key product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids. This process is a major contributor to the development of flavors and off-flavors in stored and processed foods.

The study of branched-chain aldehydes has also been a focus in food science, as these compounds are important flavor contributors in both fermented and heat-treated products. nih.gov While the specific research history of tetramethylated decadienals like this compound is not as extensively documented, the foundational knowledge gained from the study of other decadienals and branched-chain aldehydes provides the chemical and analytical framework for investigating these more complex structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(4E)-2,2,5,9-tetramethyldeca-4,8-dienal

InChI

InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3/b13-9+

InChI Key

WNMULXZVYDQAHP-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(C)(C)C=O)/C)C

Canonical SMILES

CC(=CCCC(=CCC(C)(C)C=O)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Retrosynthetic Analysis of the Dienal Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (4E)-2,2,5,9-tetramethyldeca-4,8-dienal, a primary disconnection is made at the (4E)-double bond, as its stereoselective formation is a key challenge. Olefination reactions, such as the Horner-Wadsworth-Emmons or Wittig reaction, are powerful tools for forming carbon-carbon double bonds. This leads to two key synthons: a C5 carbonyl compound and a C9 phosphorus-stabilized species.

A further disconnection targets the C2 quaternary carbon center, a sterically demanding feature. This can be envisioned as being formed through the α-alkylation of a simpler aldehyde or its synthetic equivalent. This deconstruction leads to a plausible synthetic route starting from smaller, less complex precursors.

Total Synthesis Approaches to this compound

A plausible total synthesis can be designed based on the retrosynthetic analysis, focusing on stereocontrol and efficient bond formation.

Stereoselective Alkene Formation for the (4E)-Configuration

Achieving the correct geometry at the C4-C5 double bond is critical. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it predominantly yields (E)-alkenes. nrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. The thermodynamic stability of the transition state leading to the E-isomer drives the high stereoselectivity of the reaction. wikipedia.orgalfa-chemistry.com

Alternative methods, such as the Wittig reaction using a stabilized phosphonium (B103445) ylide, can also favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org However, the HWE reaction often provides superior (E)-selectivity and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgalfa-chemistry.com

Construction of the Carbon Backbone

The assembly of the carbon skeleton involves two main challenges: the formation of the C2 quaternary center and the coupling of the molecular fragments.

The α-quaternary aldehyde moiety can be synthesized from a simpler precursor, such as isobutyraldehyde. Sequential α-alkylation reactions can introduce the two methyl groups at the C2 position. However, controlling dialkylation can be challenging. An alternative approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated aldehyde, followed by trapping of the resulting enolate. The construction of all-carbon quaternary centers remains a significant challenge in organic synthesis due to steric hindrance. nih.govthieme-connect.com

The remaining portion of the carbon backbone can be derived from a readily available starting material like geraniol. This terpene alcohol can be converted into a suitable phosphonate precursor for the key HWE coupling step.

Introduction and Functionalization of the Aldehyde Moiety

The aldehyde functional group is sensitive to both acidic and basic conditions, as well as to nucleophiles and oxidizing/reducing agents. Therefore, its introduction is often performed late in the synthetic sequence. A common strategy is the oxidation of a corresponding primary alcohol. vedantu.combyjus.com A variety of mild oxidizing agents can accomplish this transformation without over-oxidation to a carboxylic acid, including Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. chemistryviews.orgchemistrysteps.comlibretexts.org

Alternatively, the aldehyde can be carried through the synthesis in a protected form, such as an acetal (B89532). libretexts.orgwillingdoncollege.ac.in Acetals are stable to many reaction conditions, particularly those involving bases and nucleophiles, and can be readily deprotected under mild acidic conditions to reveal the aldehyde at the desired stage. jove.comorganic-chemistry.org

Key Reactions and Reagents Employed in Synthesis

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are indispensable for the synthesis of this compound, as they form the crucial C=C double bonds.

Wittig Reaction: This reaction utilizes a phosphonium ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. adichemistry.com

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) are highly reactive and typically yield (Z)-alkenes. libretexts.orgadichemistry.com

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally produce (E)-alkenes with high selectivity. organic-chemistry.orglibretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org It offers several advantages, including generally higher (E)-selectivity, especially with aldehydes, and a simpler workup procedure due to the water-solubility of the phosphate byproduct. nrochemistry.comalfa-chemistry.com The enhanced (E)-selectivity arises from the thermodynamic favorability of the intermediate that leads to the trans-alkene. nrochemistry.comyoutube.com For the synthesis of the target molecule, the HWE reaction is the preferred method for establishing the (4E)-configuration.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus ReagentPhosphonium YlidePhosphonate Carbanion
Reactivity of NucleophileGenerally more basicGenerally more nucleophilic but less basic wikipedia.org
StereoselectivityDepends on ylide stability: Stabilized ylides favor (E), non-stabilized ylides favor (Z) adichemistry.comGenerally high (E)-selectivity, especially with aldehydes nrochemistry.com
ByproductTriphenylphosphine oxide (often difficult to separate)Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org
Substrate ScopeBroad, but stabilized ylides may not react well with hindered ketones libretexts.orgReacts readily with a wide range of aldehydes and ketones, including hindered ones nrochemistry.com

Coupling Reactions (e.g., Cross-Coupling Methodologies)

The construction of the C14 carbon backbone of this compound, with its specific stereochemistry at the C4-C5 double bond and the trisubstituted C8-C9 double bond, can be envisioned through various modern cross-coupling methodologies. These reactions are pivotal for creating carbon-carbon bonds with high precision.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool for forming C(sp2)-C(sp2) bonds. libretexts.orgorganic-chemistry.org A plausible retrosynthetic analysis of the target molecule suggests a disconnection that could utilize a Suzuki-Miyaura coupling. For instance, a vinyl boronic acid or ester corresponding to the C1-C6 fragment could be coupled with a vinyl halide representing the C7-C10 fragment. The stereoselectivity of the resulting double bond is often retained from the starting materials, making this a suitable method for controlling the (4E) geometry. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. uwindsor.ca

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. wikipedia.orgmdpi.com This could be employed to form one of the double bonds in the target structure. For instance, an allylic halide could be reacted with a terminal alkene under Heck conditions to construct the dienal backbone. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org Intramolecular versions of the Heck reaction have also been instrumental in the synthesis of complex cyclic terpenes. uwindsor.ca

Horner-Wadsworth-Emmons (HWE) Reaction: While not a cross-coupling reaction in the traditional sense, the HWE reaction is a vital method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. conicet.gov.arnrochemistry.com This reaction is particularly effective for producing (E)-alkenes, which aligns with the stereochemistry of the target molecule. wikipedia.org A potential synthetic route could involve the reaction of a phosphonate ester corresponding to one fragment of the molecule with an aldehyde or ketone of the other fragment. The HWE reaction is often preferred over the Wittig reaction for its generally higher (E)-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification. wikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org

Coupling ReactionKey ReactantsCatalyst/ReagentBond FormedStereochemical Outcome
Suzuki-Miyaura CouplingOrganoboron compound and organic halide/triflatePalladium catalyst and a baseC-CGenerally retains stereochemistry of reactants
Heck ReactionUnsaturated halide/triflate and an alkenePalladium catalyst and a baseC-CPredominantly trans substitution
Horner-Wadsworth-Emmons ReactionPhosphonate carbanion and an aldehyde/ketoneBase (e.g., NaH, KHMDS)C=CFavors (E)-alkene formation

Chemoenzymatic and Biocatalytic Approaches to Analogues

Chemoenzymatic and biocatalytic methods offer powerful and sustainable alternatives for the synthesis of complex molecules and their analogues. nih.govrsc.org In the context of terpenoids, the use of terpene synthases is particularly promising. rsc.orgrsc.org These enzymes catalyze the intricate cyclization and rearrangement of acyclic prenyl diphosphate (B83284) precursors, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), to generate a vast diversity of terpene scaffolds.

The production of analogues of this compound could be achieved by leveraging the promiscuity of certain terpene synthases. These enzymes can sometimes accept non-natural, synthetically modified prenyl diphosphate analogues as substrates, leading to the formation of novel terpene structures. researchgate.netresearchgate.net By introducing precursors with altered substitution patterns or functional groups, it is possible to generate a library of new compounds. nih.govresearchgate.net

A modular chemoenzymatic approach could be employed, where simple, commercially available alcohols are first enzymatically converted to their corresponding diphosphates. dntb.gov.ua These modified precursors can then be used in subsequent enzymatic reactions to build up the carbon chain and introduce desired functionalities. For example, a modified FPP analogue could be used with a terpene synthase to generate a novel sesquiterpenoid skeleton, which could then be chemically converted to the corresponding aldehyde.

Furthermore, protein engineering and directed evolution techniques can be applied to tailor the activity and substrate specificity of terpene synthases. nih.govnih.gov By modifying the active site of a known terpene synthase, it may be possible to create a biocatalyst that can produce analogues of this compound or related compounds with high selectivity and efficiency. The biocatalytic production of flavor and fragrance compounds is an active area of research, with enzymes offering a green and often highly selective route to these valuable chemicals. cnr.itpolimi.itnih.govresearchgate.net

ApproachKey ComponentPrinciplePotential Outcome for Analogues
Substrate EngineeringModified prenyl diphosphate precursorsUtilizing the promiscuity of wild-type terpene synthasesGeneration of analogues with varied substitution and functional groups
Protein EngineeringEngineered terpene synthasesAltering the active site of the enzyme to accept new substrates or catalyze new reactionsTailored production of specific analogues with improved efficiency and selectivity
Modular Chemoenzymatic SynthesisCombination of chemical and enzymatic stepsEnzymatic synthesis of precursors followed by enzymatic or chemical elaborationFlexible and efficient routes to a wide range of complex analogues

Reactivity and Chemical Transformations of 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Reactions Involving the Aldehyde Functional Group

The aldehyde group in (4E)-2,2,5,9-tetramethyldeca-4,8-dienal is a primary site for chemical reactions, characteristic of its electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group is susceptible to attack by nucleophiles. This can result in either 1,2-addition (direct attack on the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon of the α,β-unsaturated system). The outcome is largely dependent on the nature of the nucleophile.

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the charge-controlled nature of the reaction. In contrast, softer nucleophiles, like organocuprates, thiols, and amines, typically favor 1,4-addition.

Table 1: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExamplePredominant Product TypePredicted Product Structure
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)1,2-Addition(5E)-3,3,6,10-tetramethylundeca-5,9-dien-2-ol
OrganocuprateLithium dimethylcuprate ((CH₃)₂CuLi)1,4-Addition(4E)-2,2,3,5,9-pentamethyldeca-4,8-dienal
ThiolEthanethiol (CH₃CH₂SH)1,4-Addition(4E)-3-(ethylthio)-2,2,5,9-tetramethyldeca-4,8-dienal

Aldol (B89426) Condensation and Related Reactions

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound makes it susceptible to enolate formation under basic conditions. However, the α-carbon is sterically hindered by two methyl groups, which can impede self-aldol condensation.

Despite this steric hindrance, it can act as an electrophile in crossed aldol condensations with other enolizable aldehydes or ketones that are less sterically hindered. Under acidic conditions, an enol can be formed, which can then react with another aldehyde molecule.

Reduction and Oxidation Pathways (excluding biological systems)

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. The choice of reagent determines the outcome.

Reduction:

Selective reduction of the aldehyde group in the presence of the diene system can be achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes to primary alcohols. It is generally selective for the carbonyl group over non-conjugated double bonds.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and will also reduce the aldehyde to the corresponding alcohol.

Oxidation:

The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, will oxidize the aldehyde to a carboxylic acid.

Tollens' reagent ([Ag(NH₃)₂]⁺) provides a mild method for the oxidation of aldehydes and is often used as a qualitative test for this functional group.

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is another strong oxidizing agent that will convert the aldehyde to a carboxylic acid.

Table 2: Reduction and Oxidation Products of this compound

Reaction TypeReagentProduct Name
ReductionSodium borohydride (NaBH₄)(4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-ol
OxidationPotassium permanganate (KMnO₄)(4E)-2,2,5,9-tetramethyldeca-4,8-dienoic acid

Reactivity of the Conjugated Diene System

The conjugated diene system in this compound, specifically the double bond at the 4-position being in conjugation with the aldehyde, influences its reactivity. The isolated double bond at the 8-position behaves more like a typical alkene.

Diels-Alder Reactions and Cycloadditions

The conjugated diene system can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the diene is influenced by the electron-donating methyl group at the 5-position. The aldehyde group, being electron-withdrawing, deactivates the diene for a normal-electron-demand Diels-Alder reaction but could potentially participate in inverse-electron-demand reactions.

The stereochemistry of the resulting cyclohexene (B86901) derivative is predictable, with the reaction typically proceeding via a concerted mechanism.

Table 3: Potential Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

ReactantDienophileExpected Product
This compoundMaleic AnhydrideA substituted cyclohexene anhydride adduct

Electrophilic Additions

The double bonds in the diene system are susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) can lead to a mixture of 1,2- and 1,4-addition products for the conjugated system. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

For the isolated double bond at the 8-position, electrophilic addition will proceed according to Markovnikov's rule, with the electrophile adding to the less substituted carbon (C9) to form a more stable tertiary carbocation at C8.

Table 4: Predicted Products of Electrophilic Addition of HBr to this compound

Position of AttackProduct TypePredicted Product Name
Conjugated Diene (C4-C5)1,2-Addition(4E)-4-bromo-2,2,5,9-tetramethyldec-8-enal
Conjugated Diene (C4-C5)1,4-Addition(5E)-4-bromo-2,2,5,9-tetramethyldec-5,8-dienal
Isolated Diene (C8-C9)Markovnikov Addition(4E)-8-bromo-2,2,5,9-tetramethyldec-4-enal

Isomerization Studies

The presence of a double bond at the 4-position in this compound introduces the possibility of geometric isomerism. The "(4E)" designation specifies the trans configuration of the substituents across this double bond. Isomerization to the corresponding (4Z)-isomer (cis) can be induced under various conditions, such as exposure to heat, light (photoisomerization), or acid/base catalysis. Such isomerization processes are common for unsaturated aldehydes and can impact the compound's biological activity and sensory properties.

Studies on similar long-chain dienals have shown that the equilibrium between E and Z isomers can be shifted, often favoring the thermodynamically more stable trans isomer. However, specific experimental data on the isomerization of this compound are not extensively documented in publicly available literature. The general mechanism for acid-catalyzed isomerization involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, facilitating rotation around the C4-C5 bond upon nucleophilic attack (e.g., by a conjugate base) followed by elimination.

Transformations at the Alkyl and Methyl Substituents

The alkyl backbone and methyl groups of this compound are generally less reactive than the aldehyde and alkene functional groups. However, under specific and often vigorous reaction conditions, transformations can occur. For instance, allylic oxidation could potentially introduce a hydroxyl group at the carbon adjacent to one of the double bonds (C6 or C7). Free-radical halogenation could also lead to substitution on the alkyl chain, although this process would likely be unselective and could compete with reactions at the double bonds.

The gem-dimethyl group at the C2 position is relatively inert to most chemical transformations. The methyl groups at C5 and C9, being attached to sp2 hybridized carbons of the double bonds, are also generally stable but could potentially participate in more complex, catalyzed reactions. Specific studies detailing such transformations for this particular molecule are scarce.

Derivatization Strategies for Analytical and Synthetic Purposes

The aldehyde functional group is the primary site for derivatization in this compound. These transformations are crucial for both qualitative and quantitative analysis (e.g., by gas chromatography-mass spectrometry, GC-MS) and for synthetic applications, such as protecting the aldehyde group or converting it into other functional groups.

Formation of Oximes, Hydrazones, and Acetals

Oximes and Hydrazones: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives leads to the formation of oximes and hydrazones, respectively. wikipedia.orgquimicaorganica.orgchemtube3d.com These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgquimicaorganica.org These derivatives are often crystalline solids with sharp melting points, which can aid in the identification and purification of the parent aldehyde. For analytical purposes, derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to create derivatives that are readily analyzable by GC-MS with high sensitivity. sigmaaldrich.comnih.gov

ReagentDerivativeReaction ConditionsPurpose
Hydroxylamine (NH₂OH)This compound oximeMildly acidic (pH ~4-5)Identification, Purification
Hydrazine (N₂H₄)This compound hydrazoneMildly acidic (pH ~4-5)Identification, Wolff-Kishner reduction precursor
2,4-Dinitrophenylhydrazine (B122626)This compound 2,4-dinitrophenylhydrazoneAcidicQualitative analysis (colorimetric)

Acetals: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal (B89532). wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal and a molecule of water. wikipedia.orglibretexts.org To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. libretexts.org Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org Acetals are excellent protecting groups for the aldehyde functionality, as they are stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. wikipedia.orgmasterorganicchemistry.com

AlcoholCatalystDerivativeKey Feature
Methanol (2 eq.)H⁺ (e.g., HCl, H₂SO₄)(4E)-1,1-dimethoxy-2,2,5,9-tetramethyldeca-4,8-dieneAldehyde protection
Ethylene glycolH⁺ (e.g., TsOH)2-((4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-yl)-1,3-dioxolaneCyclic acetal, stable protecting group

Esterification and Etherification of Hydroxy-derivatives

While this compound itself does not possess a hydroxyl group for direct esterification or etherification, it can be readily converted to its corresponding alcohol, (4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-ol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde without affecting the carbon-carbon double bonds.

Once the primary alcohol is formed, it can undergo esterification and etherification.

Esterification: The reaction of (4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-ol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) yields an ester. dss.go.th This reaction is typically catalyzed by an acid or can be facilitated by a coupling agent. Esterification is a common strategy to modify the properties of a molecule, for instance, to create a more volatile derivative for GC analysis or to synthesize a new compound with different biological or physical properties.

ReagentProductReaction Type
Acetic anhydride(4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-yl acetate (B1210297)Esterification
Benzoyl chloride(4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-yl benzoateEsterification (Schotten-Baumann)

Etherification: The hydroxyl group of (4E)-2,2,5,9-tetramethyldeca-4,8-dien-1-ol can be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. This process allows for the introduction of a wide variety of alkyl or aryl groups.

Reaction SequenceProductReaction Type
1. NaH 2. CH₃I(4E)-1-methoxy-2,2,5,9-tetramethyldeca-4,8-dieneWilliamson Ether Synthesis
1. NaH 2. CH₃CH₂Br(4E)-1-ethoxy-2,2,5,9-tetramethyldeca-4,8-dieneWilliamson Ether Synthesis

No Information Available on the Biological and Ecological Roles of this compound

Despite a comprehensive search of scientific literature and chemical databases, no information is currently available on the biological and ecological roles of the chemical compound this compound.

Therefore, it is not possible to provide the requested article structured around the specified outline. The absence of data prevents any scientifically accurate discussion on the following topics for this compound:

Biological and Ecological Roles of 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal Excluding Human Clinical Data

Role in Plant-Herbivore Interactions:

Deterrent or Attractant Effects on Insect Pests

This lack of information suggests that (4E)-2,2,5,9-tetramethyldeca-4,8-dienal may be a compound that has been synthesized but has not yet been the subject of biological or ecological investigation, or its functions have not been published in the accessible scientific literature.

Mentioned Compounds

Antimicrobial or Antifungal Properties in Environmental Contexts

There is currently no available scientific literature detailing the antimicrobial or antifungal properties of this compound in environmental contexts. Studies on other related long-chain aldehydes have shown such activities, but these findings cannot be directly attributed to the specific compound .

Modulation of Cellular Processes in Non-Human Biological Systems

Scientific research has not yet characterized the specific interactions of this compound with cellular processes in non-human biological systems. The following subsections reflect this lack of specific data.

There are no documented studies on the effects of this compound on enzyme inhibition or activation in any non-human biological system.

No receptor binding studies for this compound in any model organisms have been reported in the scientific literature.

Analytical Methodologies for the Detection and Quantification of 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of (4E)-2,2,5,9-tetramethyldeca-4,8-dienal from complex mixtures. The choice of technique is often dictated by the sample matrix and the specific analytical goal, whether it be routine quantification or the more complex task of stereoisomeric separation.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is eminently suitable for the analysis of volatile and semi-volatile compounds like this compound. The technique's high resolution and sensitivity make it a preferred method for both qualitative and quantitative assessments.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantification of organic compounds. When coupled with GC, the FID provides a response that is proportional to the mass of carbon in the analyte, making it an excellent tool for determining the concentration of this compound. For the analysis of sesquiterpenoid aldehydes, a non-polar or medium-polarity capillary column is typically employed. The retention time of the compound is a key identifier, though it can be influenced by the specific column and temperature program used.

Parameter GC-FID GC-MS
Principle Separation based on boiling point and polarity, detection by flame ionization.Separation based on boiling point and polarity, detection by mass analysis.
Primary Use Quantitative analysis.Qualitative and quantitative analysis, structural identification.
Detector Flame Ionization Detector (FID).Mass Spectrometer (MS).
Data Output Chromatogram with retention time and peak area.Chromatogram and mass spectrum for each peak.

High-Performance Liquid Chromatography (HPLC) for Derivatized Forms

While GC is often the method of choice for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, particularly when dealing with non-volatile matrices or when enhanced detection sensitivity is required. For aldehydes and ketones, HPLC analysis is commonly preceded by a derivatization step to improve their chromatographic behavior and detectability, especially by UV-Vis or fluorescence detectors.

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of this compound to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-visible region, allowing for highly sensitive detection. The separation of these derivatives is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Derivatizing Agent Reaction Product Detection Method Typical Column
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneUV-Vis DetectorReversed-phase C18

Chiral Chromatography for Stereoisomeric Analysis

The structure of this compound possesses a stereocenter at the C5 position, leading to the existence of enantiomers. These stereoisomers may exhibit different biological activities or sensory properties. Chiral chromatography is the definitive technique for the separation and quantification of these enantiomers.

Chiral Gas Chromatography (GC) is a common approach for the separation of volatile enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are frequently used for the separation of chiral terpenes and related compounds. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving optimal separation of the enantiomers of this compound.

Spectroscopic Identification Methods (excluding basic identification data)

While chromatography provides separation, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are essential for complex molecules like this compound to assign all proton and carbon signals unequivocally.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the molecule's carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of quaternary carbons and piecing together different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule, such as the (4E) configuration of the double bond. This experiment identifies protons that are close to each other in space, and the presence of a NOESY correlation between specific protons across the double bond can confirm its E-geometry.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₄H₂₄O), HRMS would be able to confirm this molecular formula by measuring its exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument can provide detailed information about the fragmentation pathways of the molecule. By isolating the parent ion and inducing fragmentation, the resulting product ions can be measured with high mass accuracy, aiding in the confirmation of the proposed structure and the localization of functional groups. For a C14H24O aldehyde, characteristic fragmentation would involve neutral losses and the formation of specific carbocations, the precise masses of which can be used to piece together the molecular structure.

Technique Information Obtained Application for this compound
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms within the molecule.Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the carbon skeleton.
NOESY Through-space proximity of protons.Confirmation of the (4E) stereochemistry of the double bond.
HRMS Exact mass and elemental composition.Confirmation of the molecular formula C₁₄H₂₄O.
Tandem HRMS (MS/MS) Fragmentation pathways and structural fragments.Detailed structural confirmation and differentiation from isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For this compound, a sesquiterpenoid aldehyde, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its key functional groups and conjugated systems. jchps.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jchps.com The structure of this compound contains an aldehyde, two carbon-carbon double bonds (alkenes), and saturated hydrocarbon chains (alkanes). Each of these features corresponds to a characteristic absorption band in the IR spectrum.

The most identifiable absorption is the sharp, intense peak from the carbonyl (C=O) group of the aldehyde, which appears in the 1670 to 1780 cm⁻¹ range. pressbooks.pubopenstax.org Because the aldehyde in this specific compound is conjugated with a C=C double bond (an α,β-unsaturated aldehyde), the C=O stretching frequency is lowered and expected to appear around 1705 cm⁻¹. openstax.orglibretexts.org Furthermore, the aldehyde C-H bond provides a distinctive, albeit weaker, pair of absorptions near 2750 cm⁻¹ and 2850 cm⁻¹. pressbooks.pubopenstax.org

The alkene C=C bonds produce stretching absorptions around 1650 cm⁻¹, while the vinylic (=C-H) bonds absorb at frequencies above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). openstax.org The numerous alkane C-H bonds in the methyl and methylene (B1212753) groups of the molecule's backbone result in strong absorptions in the 2850 to 2960 cm⁻¹ region. pressbooks.pubopenstax.org

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Alkene=C-H stretch3020 - 3100Medium
AlkaneC-H stretch2850 - 2960Strong
AldehydeC-H stretch~2850 and ~2750Weak to Medium
α,β-Unsaturated AldehydeC=O stretch1705 - 1685Strong
AlkeneC=C stretch~1650Medium to Weak
AlkaneC-H bend1470 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds containing chromophores, especially conjugated systems. jchps.com The this compound molecule possesses a conjugated system consisting of a carbonyl group and a carbon-carbon double bond (O=C-C=C).

This conjugation results in the delocalization of π electrons, which lowers the energy required for electronic transitions. Consequently, the molecule absorbs light at longer wavelengths than its non-conjugated counterparts. Two primary electronic transitions are expected:

A strong absorption band resulting from a π → π* transition, typically observed in the 200–250 nm range for conjugated enones and enals.

A weaker absorption band at a longer wavelength (typically >300 nm) corresponding to the n → π* transition, which involves the non-bonding electrons of the oxygen atom.

The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent used for the analysis. This technique is valuable for confirming the presence of the conjugated aldehyde system within the molecule's structure.

Sample Preparation and Extraction Techniques from Biological or Environmental Matrices

The accurate detection and quantification of this compound from complex biological or environmental samples necessitates efficient sample preparation and extraction. As a volatile organic compound (VOC), specific techniques are employed to isolate it from matrices such as plant tissues, air, or water. nih.gov

Solid-Phase Microextraction (SPME)

SPME is a modern, solvent-free technique that integrates sampling, extraction, and concentration into a single step. nih.gov It is highly effective for the analysis of volatile and semi-volatile compounds like sesquiterpenes. nih.gov In this method, a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the sample or its headspace. Volatile analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Headspace SPME (HS-SPME) is particularly well-suited for this compound as it minimizes matrix interference. mdpi.com The sample (e.g., plant material) is placed in a sealed vial and gently heated to allow volatile compounds to move into the headspace, where they are adsorbed by the SPME fiber. mdpi.comtandfonline.com This method is sensitive, requires minimal sample volume, and is easily automated. nih.gov

Solvent Extraction

Traditional solvent extraction involves the use of an organic solvent to selectively dissolve the target analyte from the sample matrix. nih.gov For a moderately polar compound like an aldehyde, solvents such as methanol, hexane, or ethyl acetate (B1210297) may be used. acs.orgelsevierpure.com

Liquid-Liquid Extraction (LLE): This technique is used for aqueous samples, where an immiscible organic solvent is used to extract the analyte from the water phase. researchgate.net

Soxhlet Extraction: This is a more exhaustive method often used for solid samples like plant material. The sample is placed in a thimble, and a heated solvent is continuously cycled through it, providing a thorough extraction. nih.gov

A key challenge with solvent extraction is the potential for co-extraction of interfering compounds, often requiring subsequent cleanup steps. The solvent must then be carefully evaporated to concentrate the analyte before analysis. nih.gov

Steam Distillation

Steam distillation is a classic technique for extracting essential oils and other volatile compounds from plant material. unito.it In this process, steam is passed through the sample, causing the volatile compounds to vaporize. The resulting mixture of steam and volatile compounds is then condensed and collected. The less dense, water-insoluble organic compounds can then be separated from the aqueous phase. This method is effective for extracting heat-stable volatile compounds from complex solid matrices. nih.gov

TechniquePrincipleCommon MatricesAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes onto a coated fiber from the sample's headspace. nih.govPlant tissue, wine, air, water mdpi.comtandfonline.comSolvent-free, high sensitivity, simple, automatable. nih.govFiber fragility, potential for competitive adsorption. tandfonline.com
Solvent Extraction (e.g., LLE, Soxhlet) Partitioning of the analyte between the sample matrix and a liquid organic solvent. nih.govPlant tissue, soil, water acs.orgelsevierpure.comVersatile, well-established, suitable for a range of polarities.Requires large solvent volumes, can be time-consuming, may need cleanup steps. researchgate.net
Steam Distillation Volatilization of compounds in the presence of steam, followed by condensation and separation. unito.itPlant material (leaves, flowers, bark)Effective for heat-stable volatiles, can process large sample amounts.Not suitable for thermally sensitive compounds, can be energy-intensive. nih.gov

Computational and Theoretical Studies on 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive conformational analysis of (4E)-2,2,5,9-tetramethyldeca-4,8-dienal, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, does not appear to be available in published scientific literature. Such studies, often employing methods like molecular mechanics or density functional theory (DFT), would be crucial for understanding the molecule's flexibility, which is significant given its six rotatable bonds. vulcanchem.com

Similarly, molecular dynamics (MD) simulations, which would provide a detailed picture of the dynamic behavior of this compound over time, have not been specifically reported. MD simulations could elucidate how the molecule behaves in different environments, such as in various solvents or interacting with biological macromolecules, which would be essential for predicting its transport and interaction properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity

While specific research is lacking, general principles of organic chemistry suggest that the aldehyde group and the two carbon-carbon double bonds would be the primary sites of chemical reactivity.

Structure-Activity Relationship (SAR) Modeling for Biological Functions

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. There are no published SAR models specifically developed for this compound. The development of such models would require a dataset of structurally related compounds with measured biological activities, which does not appear to have been compiled for this specific molecule. As it belongs to the class of polyunsaturated aldehydes, it may be related to products of lipid peroxidation, a process of interest in understanding oxidative stress in biological systems. evitachem.com

Prediction of Spectroscopic Properties

While experimental spectroscopic data for this compound are not widely reported, computational methods can be used to predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). However, no specific computational studies predicting the spectroscopic properties of this compound have been found in the scientific literature.

Despite the lack of detailed computational studies, some fundamental molecular properties have been calculated and are available in public databases. These computed descriptors provide a basic understanding of the molecule's physicochemical characteristics.

Below is a table of computed properties for 2,2,5,9-tetramethyldeca-4,8-dienal, the parent compound of the specified (4E) stereoisomer.

PropertyValueSource
Molecular Weight208.34 g/mol PubChem nih.gov
XLogP3-AA4.4PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count6PubChem nih.gov
Exact Mass208.182715385 DaPubChem nih.gov
Monoisotopic Mass208.182715385 DaPubChem nih.gov
Topological Polar Surface Area17.1 ŲPubChem nih.gov
Heavy Atom Count15PubChem nih.gov
Complexity253PubChem nih.gov

These values suggest that this compound is a relatively lipophilic molecule with a moderate degree of flexibility. vulcanchem.comnih.gov The topological polar surface area is consistent with the presence of a single aldehyde group as the only polar feature. vulcanchem.com

Environmental Fate and Degradation of 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Photodegradation Pathways

Photodegradation, the breakdown of chemical compounds by light, is a significant removal mechanism for substances present in the atmosphere and surface waters. For (4E)-2,2,5,9-tetramethyldeca-4,8-dienal, which contains two carbon-carbon double bonds and an aldehyde functional group, photodegradation is expected to be a primary degradation route, particularly in the atmosphere.

The aldehyde group can also absorb ultraviolet radiation, leading to its own photochemical reactions, such as the formation of a benzoyl radical in the case of benzaldehyde. nih.gov Terpene oxidation products, a class of compounds structurally related to this compound, are known to absorb radiation in the tropospheric actinic window (λ > 300 nm), leading to their photodegradation. d-nb.info

Key Photodegradation Reactions for Unsaturated Aldehydes:

ReactantType of ReactionSignificance
Hydroxyl Radical (•OH)Addition to C=C bonds, H-abstractionMajor daytime atmospheric sink rsc.org
Ozone (O₃)Ozonolysis of C=C bondsImportant atmospheric sink, day and night ucar.edu
Nitrate (B79036) Radical (NO₃•)Addition to C=C bondsSignificant nighttime atmospheric sink
Direct PhotolysisAbsorption of UV radiationPotential degradation pathway for the aldehyde functional group nih.govd-nb.info

Microbial Biotransformation in Soil and Water Systems

Microbial biotransformation is a crucial process determining the fate of organic compounds in soil and aquatic environments. Aldehydes are known to be susceptible to microbial degradation. researchgate.net The biodegradability of this compound is anticipated to be a significant factor in its removal from these compartments.

While specific studies on this compound are lacking, the general pathways for the microbial degradation of long-chain aldehydes are well-established. These typically involve oxidation of the aldehyde group to a carboxylic acid, followed by further breakdown through metabolic pathways such as β-oxidation. The presence of double bonds may require additional enzymatic steps for saturation or cleavage.

Research on structurally similar compounds provides insights. For instance, C7-C12 α,β-unsaturated aldehydes are expected to be rapidly metabolized. industrialchemicals.gov.au The detoxification pathways include oxidation to the corresponding carboxylic acid by aldehyde dehydrogenase (ALDH), reduction to an alcohol, or conjugation with glutathione. industrialchemicals.gov.au In general, soil organic matter content can influence degradation rates, with higher organic carbon sometimes leading to increased sorption and reduced bioavailability for microbial attack. researchgate.netnih.gov

Expected Microbial Biotransformation Pathways:

ProcessEnzymatic StepResulting Product
OxidationAldehyde DehydrogenaseCarboxylic Acid
ReductionAlcohol DehydrogenaseAlcohol
SaturationReductasesSaturated Aldehyde/Acid
β-OxidationVarious enzymesShorter-chain fatty acids

Volatilization and Atmospheric Chemistry

Volatilization from water and soil surfaces is a key transport mechanism for organic compounds, moving them into the atmosphere where they can undergo chemical reactions. The tendency of a compound to volatilize is governed by its vapor pressure and its partitioning behavior between air and water, described by the Henry's Law Constant.

This compound has a vapor pressure of 0.00223 mmHg at 25°C, suggesting it is a semi-volatile compound. chemnet.com This property, combined with its expected low water solubility, indicates a potential for volatilization from moist soil and water surfaces.

Once in the atmosphere, its fate is determined by atmospheric chemistry. As an unsaturated aldehyde, it is expected to react with photochemically produced oxidants. ucar.edursc.org The presence of two double bonds makes it particularly susceptible to attack by hydroxyl radicals (•OH) and ozone (O₃). ucar.edursc.org Reactions with nitrate radicals (NO₃•) would be a significant loss process during the nighttime. The atmospheric lifetime of such compounds is typically on the order of hours.

The reaction with ozone can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. mdpi.com Studies on other unsaturated aldehydes have shown that ozonolysis can produce smaller aldehydes, such as glyoxal. ucar.edu

Physicochemical Properties Relevant to Volatilization and Atmospheric Fate:

PropertyValueImplication
Molecular FormulaC₁₄H₂₄O-
Molecular Weight208.34 g/mol -
Boiling Point289.2°C at 760 mmHg chemnet.com
Vapor Pressure0.00223 mmHg at 25°CIndicates potential for volatilization chemnet.com
Enthalpy of Vaporization66.4 kJ/mol at 368 KReflects its volatility vulcanchem.com

Adsorption and Leaching Behavior in Different Environmental Compartments

The mobility of this compound in soil and its potential to leach into groundwater are largely controlled by its adsorption to soil particles. Adsorption is influenced by both the chemical's properties and the characteristics of the soil, particularly its organic carbon content.

The tendency of a non-ionic organic compound to adsorb to soil organic carbon is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption and low mobility, while a low Koc suggests weak adsorption and a higher potential for leaching. The Koc can be estimated from the octanol-water partition coefficient (Kow). ecetoc.org

For this compound, a calculated XLogP3-AA value of 4.4 is available, which serves as an estimate for log Kow. vulcanchem.com This relatively high value suggests that the compound is lipophilic and will have a tendency to partition from water into organic phases, such as soil organic matter. Consequently, it is expected to have a high Koc value, indicating that it will be strongly adsorbed to soil and sediment. This strong adsorption would limit its mobility and reduce the likelihood of leaching into groundwater. The primary transport mechanism from soil is more likely to be volatilization rather than leaching.

Estimated Adsorption and Leaching Potential:

ParameterEstimated Value/BehaviorSignificance
XLogP3-AA (log Kow estimate)4.4 vulcanchem.com
Soil Adsorption Coefficient (Koc)Expected to be highStrong adsorption to soil organic matter is likely chemsafetypro.comecetoc.org
Leaching PotentialLowThe compound is expected to be relatively immobile in the soil column
Dominant Transport from SoilVolatilizationDue to its vapor pressure and strong adsorption

Future Directions and Emerging Research Avenues for 4e 2,2,5,9 Tetramethyldeca 4,8 Dienal

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will undoubtedly focus on developing more efficient and sustainable methods for the synthesis of (4E)-2,2,5,9-tetramethyldeca-4,8-dienal and related terpenoid aldehydes. Traditional synthetic approaches often rely on harsh reaction conditions and non-renewable starting materials, prompting a shift towards greener alternatives. frontiersin.orgaskfilo.com

Key Research Thrusts:

Biocatalysis and Enzyme Engineering: The use of whole-cell biocatalysts or isolated enzymes offers a promising avenue for sustainable synthesis. nih.gov Future work could involve engineering enzymes like terpene synthases and cytochrome P450s to exhibit higher selectivity and efficiency for the production of the target molecule. nih.govnih.gov Synthetic biology approaches, leveraging engineered microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, can be employed to construct novel biosynthetic pathways for terpenoid production from renewable feedstocks like glucose. frontiersin.orgnih.govmdpi.comrsc.org

Chemoenzymatic Cascades: Combining the strengths of chemical catalysis and biocatalysis in one-pot cascades can lead to highly efficient and selective synthetic routes. rsc.orgmdpi.commdpi.com For instance, a chemical catalyst could be used to generate a key intermediate from a renewable precursor, which is then converted to the final product by a specific enzyme.

Sustainable Feedstocks: Research into the utilization of renewable feedstocks, such as those derived from biomass, is crucial for developing truly sustainable synthetic methods. askfilo.comrsc.org This aligns with the broader goal of transitioning the chemical industry away from its reliance on fossil fuels.

Synthetic ApproachAdvantagesFuture Research Focus
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzyme discovery and engineering, pathway optimization in microbial hosts.
Chemoenzymatic Synthesis Combines the versatility of chemical synthesis with the selectivity of enzymes.Development of compatible chemo- and biocatalysts for one-pot reactions.
Synthetic Biology Enables the production of complex molecules from simple, renewable feedstocks. hznu.edu.cnEngineering robust microbial chassis, optimizing metabolic fluxes. nih.gov

Exploration of Undiscovered Biological Roles and Mechanisms of Action

The biological activities of this compound are largely uncharted territory. As a polyunsaturated aldehyde (PUA), it likely shares some functionalities with other members of this class, which are known to play significant roles in ecological interactions. wikipedia.orgsemanticscholar.org

Potential Areas of Investigation:

Signaling and Communication: Many volatile aldehydes act as signaling molecules in various biological systems. nih.gov Future research could investigate whether this compound functions as a pheromone, an allelochemical, or an infochemical in terrestrial or aquatic ecosystems. There is also potential for it to act as a taste modulator. nih.gov

Defense Mechanisms: PUAs produced by marine diatoms are known to act as defense compounds against grazers like copepods, inducing reproductive failure and teratogenesis. mdpi.comresearchgate.net Studies are needed to determine if this compound possesses similar defensive properties against herbivores or pathogens in the organisms that produce it. The underlying mechanism of action, potentially involving the disruption of key signaling pathways like TGF-β or inducing oxidative stress, warrants detailed investigation. nih.govresearchgate.net

Pharmacological Potential: The structural features of this compound, including the α,β-unsaturated aldehyde moiety, suggest potential for biological activity. researchgate.net Screening for antimicrobial, anti-inflammatory, or cytotoxic activities could reveal novel therapeutic applications.

Advanced Analytical Techniques for Trace Analysis

The volatile and often trace-level presence of this compound in complex natural matrices necessitates the development and application of highly sensitive and selective analytical methods.

Emerging Analytical Strategies:

Hyphenated Chromatography Techniques: The coupling of separation techniques with mass spectrometry is a powerful tool for the analysis of complex volatile mixtures. ijpsjournal.comchemijournal.comijprajournal.comnih.gov Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers exceptional separation power and sensitivity, making it ideal for the analysis of trace terpenoids in challenging matrices. uliege.beresearchgate.netnih.gov

Novel Sample Preparation Methods: The development of efficient and solventless sample preparation techniques is crucial for accurate trace analysis. Methods like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can be optimized for the selective extraction and concentration of volatile aldehydes from various environmental and biological samples.

Isomer-Specific Separation: Given the potential for multiple isomers, developing analytical methods capable of separating and identifying the specific (4E) isomer is critical for understanding its unique biological functions. This can be achieved through the use of specialized chiral chromatography columns or advanced multidimensional chromatography techniques. ox.ac.uk

Design and Synthesis of Structurally Related Analogs with Modified Biological Activities

The synthesis of structural analogs of this compound provides a powerful tool for probing structure-activity relationships (SAR) and developing molecules with enhanced or novel biological activities. nih.gov

Future Synthetic Targets and Approaches:

Modification of the Aldehyde Functionality: The high reactivity of the aldehyde group can be modulated by converting it to other functional groups, such as an alcohol, ester, or nitrile, to investigate its importance for biological activity.

Alterations to the Carbon Skeleton: Systematic modifications to the length of the carbon chain, the position and geometry of the double bonds, and the substitution pattern of the methyl groups can provide valuable insights into the structural requirements for a specific biological effect.

Enzyme-Based Diversification: Engineered terpene synthases can be used to generate a library of terpene backbones, which can then be further modified chemically or enzymatically to produce a diverse range of analogs. nih.govrsc.orgresearchgate.net The exploitation of substrate analogues in biocatalytic systems also holds promise for creating novel compounds. nih.gov

Analog Design StrategyRationalePotential Outcome
Functional Group Modification To probe the role of the aldehyde group in biological activity.Analogs with increased stability or altered modes of action.
Skeletal Rearrangement To understand the importance of the overall shape and size of the molecule.Compounds with enhanced potency or selectivity for a particular biological target.
Stereochemical Variation To investigate the influence of stereochemistry on biological function.Enantiomerically pure analogs with distinct biological profiles.

Interdisciplinary Research Integrating Chemical Biology and Ecology

A holistic understanding of this compound can only be achieved through interdisciplinary research that bridges the gap between the molecular and organismal levels.

Promising Collaborative Research Areas:

Chemical Ecology of Terpenoids: Investigating the role of this compound in mediating interactions between organisms, such as plant-insect or microbe-microbe interactions, is a key area for future research. tandfonline.comusda.gov This could involve studying its function in tritrophic interactions, where it may act as a synomone or kairomone. researchgate.netslideshare.net

Marine Chemical Ecology: Given that many polyunsaturated aldehydes are produced by marine diatoms, exploring the presence and ecological significance of this compound in marine environments is a logical next step. nih.govnih.govresearchgate.net This could shed light on its role in plankton community dynamics and marine food webs.

Bioprospecting and Natural Product Discovery: A systematic search for natural sources of this compound and its analogs could lead to the discovery of novel bioactive compounds and the identification of the biosynthetic pathways responsible for their production.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, a deeper understanding of biological processes, and the potential development of new technologies and products.

Q & A

Q. What are the common synthetic routes for (4E)-2,2,5,9-tetramethyldeca-4,8-dienal, and how can reaction conditions be optimized?

Methodological Answer: Synthesis often involves palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to assemble the conjugated dienal backbone. For example, terminal alkynes can be coupled with halogenated intermediates under inert atmospheres (argon/nitrogen) using PdCl₂(PPh₃)₂ and CuI as catalysts . Optimization includes adjusting solvent systems (e.g., THF/dioxane), temperature (room temperature to 80°C), and stoichiometric ratios of boronic acid derivatives (1.2–1.5 equivalents relative to substrates) . Purification via silica gel chromatography with hexane/ethyl acetate gradients is typical. Reaction progress should be monitored by TLC and validated via NMR (δH and δC shifts in CDCl₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ resolve stereochemistry (e.g., coupling constants J = 6.5–8.5 Hz for trans-alkene protons) and confirm methyl branching (δC 23.9–55.5 ppm for methyl groups) .
  • IR Spectroscopy : Key absorption bands (e.g., 2200–2229 cm⁻¹ for alkynes, 1600–1670 cm⁻¹ for conjugated carbonyls) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 375–447 [MH⁺]) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require:

  • Descriptor Selection : Calculate electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and hydrophobic (logP) parameters using DFT software (e.g., Gaussian) .
  • Data Training : Use experimental bioactivity data (e.g., IC₅₀ values) to train regression models. Validate via leave-one-out cross-validation (R² > 0.8) .
  • Applications : Predict binding affinity to biological targets (e.g., enzyme inhibitors) and prioritize derivatives for synthesis .

Q. How should researchers address contradictory data in stereochemical outcomes during synthesis?

Methodological Answer:

  • Mechanistic Probes : Conduct deuterium-labeling experiments to track hydrogen migration during coupling reactions .
  • Catalyst Screening : Compare stereoselectivity using chiral ligands (e.g., BINAP) or alternative catalysts (e.g., Grubbs catalysts for olefin metathesis) .
  • Dynamic NMR : Monitor isomerization kinetics at varying temperatures (e.g., 25–60°C) to identify equilibrium conditions favoring the (4E) configuration .

Q. What experimental designs are suitable for studying the environmental persistence of this compound?

Methodological Answer:

  • Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic media and quantify degradation products via LC-MS .
  • Biotic Studies : Use soil microcosms with microbial consortia; measure half-life (t₁/₂) via GC-MS and monitor metabolite formation (e.g., aldehydes to carboxylic acids) .
  • Partitioning Analysis : Determine logKₒw (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods .

Q. What methodologies elucidate reaction mechanisms involving this compound in catalytic cycles?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-H activation vs. oxidative addition) .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., Pd-alkyne complexes) during coupling reactions .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for proposed pathways (e.g., Heck vs. Suzuki mechanisms) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and use internal standards (e.g., anthracene) for quantitative analysis .
  • Data Validation : Cross-reference spectroscopic data with databases (e.g., SciFinder) and report error margins (e.g., ±0.4% for microanalytical C/H ratios) .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., GHS guidelines for handling aldehydes) and environmental regulations for waste disposal .

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